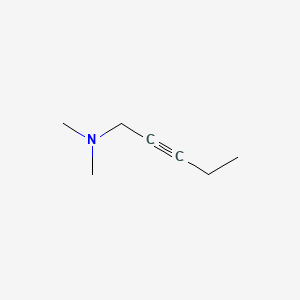

1-Dimethylamino-2-pentyne

Description

Contextual Significance of Alkynyl Amines in Modern Synthesis

Alkynyl amines, also known as propargylamines, are a class of organic compounds characterized by the presence of both an amino group and a carbon-carbon triple bond. This unique combination of functional groups makes them highly versatile building blocks in modern organic synthesis. organic-chemistry.org They serve as key intermediates in the preparation of a wide range of nitrogen-containing molecules, including many with significant biological activity. acs.org The reactivity of the alkyne and the nucleophilicity of the amine allow for a diverse array of chemical transformations.

The synthesis of alkynyl amines has been a significant area of research. acs.org One of the most common methods is the A³ coupling (aldehyde-alkyne-amine) reaction, which provides a direct and atom-economical route to these compounds. organic-chemistry.org Various catalytic systems, often involving copper or silver, have been developed to facilitate this three-component coupling. organic-chemistry.org Furthermore, metal-free approaches have also been explored, highlighting the ongoing efforts to develop more sustainable and efficient synthetic methods. organic-chemistry.org The resulting propargylamines can undergo further reactions, such as cycloadditions, to generate complex heterocyclic structures. researchgate.net

Historical Perspective on 1-Dimethylamino-2-pentyne Research

Scope and Research Objectives for this compound Investigations

Current and future research on this compound is likely to focus on several key areas. A primary objective is the exploration of its utility as a building block in the synthesis of novel and complex molecules, particularly those with potential pharmaceutical or material science applications. Investigations into its catalytic activity in various organic transformations could also be a significant research direction. lookchem.com

Furthermore, there is an interest in understanding the fundamental chemical properties and reactivity of this compound in greater detail. This includes studying its behavior in different reaction environments and its potential as a switchable-hydrophilicity solvent, which could have applications in green chemistry. rsc.org The development of more efficient and selective synthetic routes to this compound and its derivatives also remains an important objective for synthetic chemists.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 7383-77-9 scbt.com |

| Molecular Formula | C₇H₁₃N scbt.com |

| Molecular Weight | 111.18 g/mol scbt.com |

| Boiling Point | 134°C lookchem.com |

| Density | 0.812 g/cm³ lookchem.com |

| Refractive Index | 1.4355 lookchem.com |

| Flash Point | 28°C lookchem.com |

| Vapor Pressure | 8.19 mmHg at 25°C lookchem.com |

| pKa (Predicted) | 7.26 ± 0.28 lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpent-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-5-6-7-8(2)3/h4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJYPYPTLZUHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224332 | |

| Record name | 1-Dimethylamino-2-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-77-9 | |

| Record name | 1-Dimethylamino-2-pentyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dimethylamino-2-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7383-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Dimethylamino 2 Pentyne

Traditional Synthetic Pathways and Mechanistic Considerations

Traditional methods for the synthesis of alkynylamines often rely on fundamental organic reactions such as nucleophilic substitution and base-catalyzed transformations. These pathways are valued for their simplicity and use of readily available reagents.

One of the most direct methods for the synthesis of 1-Dimethylamino-2-pentyne is the nucleophilic substitution of a halogenated pentyne with dimethylamine (B145610). This reaction follows a classic SN2 mechanism, where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion as a leaving group.

The starting material, 1-Chloro-2-pentyne (B1584234), is a known compound that serves as a useful synthon in organic synthesis. nih.govjaydevchemicals.com The reaction is typically carried out in a suitable solvent, and often an excess of the amine is used to act as both the nucleophile and a base to neutralize the hydrogen halide formed as a byproduct. msu.edu Alternatively, an auxiliary base can be added.

A closely analogous reaction is the synthesis of N,N-dimethylprop-2-yn-1-amine from 3-bromo-propyne and a 33% aqueous solution of dimethylamine. chemicalbook.com This transformation highlights the general applicability of this method for preparing propargyl-type amines.

Table 1: Representative Conditions for Amination of Halogenated Alkynes This table is based on an analogous reaction reported in the literature.

| Reactant 1 | Reactant 2 | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |

| 3-Bromo-propyne | 33% Dimethylamine soln. | 0 to 20 | 10 | None (amine soln.) | 41 | chemicalbook.com |

The mechanism involves the attack of the nucleophilic dimethylamine on the carbon atom adjacent to the alkyne, which bears the chlorine atom. The transition state involves the simultaneous formation of the C-N bond and cleavage of the C-Cl bond. The presence of the triple bond influences the reactivity of the molecule but the fundamental substitution pathway remains a cornerstone of amine synthesis. msu.edu

Bases play a crucial role in the synthesis and subsequent reactions of alkynylamines. In the context of forming this compound, a base can be used to deprotonate a precursor or facilitate the primary amination reaction. However, the choice of base and reaction conditions is critical, as strong bases can also promote unwanted side reactions, such as isomerization.

Research has shown that treating 2-propynylamines with a strong base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to an equilibrium mixture of allenic amines and 1-alkynylamines. researchgate.net This indicates that under certain basic conditions, the triple bond can migrate. For the synthesis of this compound, this isomerization pathway represents a potential competing reaction that must be carefully managed to ensure the desired product is obtained selectively. The use of a base is therefore a double-edged sword: while it can facilitate the desired reaction, it can also lead to a loss of regiochemical control.

Amination of Halogenated Alkynes: Reaction of Dimethylamine with 1-Chloro-2-pentyne

Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry increasingly relies on transition metal catalysts to achieve high efficiency, selectivity, and functional group tolerance. Catalytic systems based on palladium, copper, and rhodium have been developed for the synthesis of various amines, some of which are applicable to the formation of alkynylamines.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. While historically known for C-C bond formation, reactions like the Buchwald-Hartwig amination have been extended to a wide range of substrates. In principle, this compound could be synthesized via a palladium-catalyzed coupling of 1-chloro-2-pentyne with dimethylamine.

The general catalytic cycle for such a reaction would involve:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the 1-chloro-2-pentyne to form a Pd(II) intermediate.

Amine Coordination & Deprotonation: Dimethylamine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

Reductive Elimination: The desired this compound is formed via reductive elimination, regenerating the Pd(0) catalyst.

While specific examples detailing the synthesis of this compound using this method are not prevalent, the synthesis of other complex amines via palladium catalysis is well-documented. For instance, palladium catalysts have been used in the difunctionalization of dienes with amine nucleophiles to produce aminomethyl cyclobutane (B1203170) derivatives. nih.govnih.gov These studies demonstrate the capability of palladium to mediate complex C-N bond-forming events. science.govresearchgate.net

Table 2: Typical Components in a Palladium-Catalyzed Amination Reaction

| Component | Example | Function |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | Buchwald or Hartwig phosphine (B1218219) ligands | Stabilizes catalyst, facilitates key steps |

| Base | NaOt-Bu, K₃PO₄ | Activates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

Copper catalysis is a well-established and cost-effective alternative for C-N bond formation. Copper-catalyzed methods are particularly relevant for the amination of alkynes and related substrates. The synthesis of this compound can be envisioned through a copper-catalyzed reaction between a suitable pentyne precursor and dimethylamine.

A relevant example involves a two-step synthesis where N,N-dimethylprop-2-yn-1-amine is first prepared and then coupled with another molecule using copper(I) iodide (CuI) and triethylamine (B128534) as a base. chemicalbook.com While this specific example does not form the target molecule directly, it demonstrates the utility of CuI in activating alkynes for coupling reactions. A more direct approach would be the copper-catalyzed substitution of 1-chloro-2-pentyne with dimethylamine. Such reactions often proceed under milder conditions than their non-catalyzed counterparts.

Furthermore, copper catalysts are known to mediate the propargylation and allenylation of aldehydes with substrates like 1-bromo-2-pentyne (B134421), showcasing the reactivity of this class of compounds in copper-mediated transformations. d-nb.infonih.gov

General Scheme of Hydroaminomethylation: R-CH=CH₂ + H₂/CO + R'₂NH [Rh-catalyst]⟶ R-CH₂CH₂CH₂-NR'₂

While this is a premier strategy for synthesizing many aliphatic amines, it is not a suitable method for the direct synthesis of this compound. The key limitations are:

Substrate Requirement: The reaction starts with an alkene, not an alkyne.

Hydrogenation: The conditions involve hydrogenation, which would reduce the triple bond of a pentyne precursor.

Carbonylation: The reaction incorporates a carbonyl group from syngas, adding a -CH₂- unit to the carbon skeleton.

Therefore, hydroaminomethylation is a strategy for building larger, saturated amines from smaller alkene blocks, rather than functionalizing a pre-existing alkyne framework while preserving the triple bond. researchgate.netacs.org

Platinum-Catalyzed Cycloisomerization Approaches for Heterocycle Formation

Platinum catalysts are pivotal in the cycloisomerization of alkynylamines, facilitating the synthesis of a diverse array of nitrogen-containing heterocycles. These reactions proceed through the activation of the alkyne moiety by the platinum catalyst, followed by an intramolecular nucleophilic attack by the pendant amine. The regioselectivity of this addition, leading to either exo or endo cyclization products, is a key aspect of these transformations.

The nature of the platinum catalyst and the substitution pattern of the alkynylamine substrate significantly influence the reaction outcome. For instance, platinum(II) chloride (PtCl₂) has been effectively used in the cycloisomerization of enynes bearing a hydroxyl group, a reaction that can be adapted for amino functionalities. nih.govorganic-chemistry.org These reactions often proceed through the formation of cyclopropylmethyl platinum carbene intermediates. nih.gov The electronic properties of the alkyne substituent can dictate the direction of the nucleophilic attack, with electron-withdrawing groups favoring the formation of certain regioisomers. nih.gov

Research has demonstrated that platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines can lead to the formation of pyrrolidine (B122466) derivatives in good yields. acs.org This methodology showcases the versatility of platinum catalysts in constructing cyclic amine structures. While direct examples for this compound are not explicitly detailed, the principles of platinum-catalyzed hydroamination and cycloisomerization of analogous systems provide a strong foundation for its potential application. acs.orgresearchgate.netcapes.gov.br The reaction conditions, such as temperature and the choice of ligands, can be tuned to control the regioselectivity of the cyclization process. nih.govresearchgate.net

Furthermore, platinum-catalyzed tandem reactions, such as cyclization followed by a nih.govd-nb.info-shift of a carbamoyl (B1232498) group, have been developed for the synthesis of 2,3-disubstituted indoles from o-alkynylanilides, highlighting the potential for complex heterocyclic synthesis starting from appropriately functionalized alkynylamines. researchgate.net

Stereoselective Synthesis of this compound and its Analogs

The development of stereoselective methods to produce chiral propargylamines, including analogs of this compound, is a significant area of research due to the importance of these compounds as building blocks in medicinal chemistry and organic synthesis. researchgate.netacs.orgkcl.ac.uk

Enantioselective and Diastereoselective Routes to Chiral Amines

A prominent strategy for the enantioselective synthesis of propargylamines is the asymmetric A³ (aldehyde-alkyne-amine) coupling reaction. mdpi.com This multicomponent reaction offers a highly atom-economical route to chiral propargylamines. Various chiral ligands have been developed to induce high enantioselectivity in these copper-catalyzed reactions. mdpi.com

Another powerful approach involves the diastereoselective synthesis using chiral auxiliaries. For example, Ellman's chiral sulfinamide can be condensed with aldehydes to form chiral N-sulfinylimines. Subsequent addition of a metalated alkyne affords diastereomerically pure N-sulfinyl propargylamines. d-nb.infobeilstein-journals.org The chiral auxiliary can then be cleaved under mild acidic conditions.

Furthermore, chiral phosphoric acids have been utilized as catalysts in the coupling of C-alkynyl N,N′-di-(tert-butoxycarbonyl)-aminals with β-naphthols to yield chiral propargylamines with high enantioselectivity. unex.es This method relies on the in situ formation of N-Boc-imines. The biomimetic hydrogenation of fluorinated alkynyl ketimines, catalyzed by a combination of a chiral phosphoric acid and a ruthenium complex, also provides a highly chemoselective and enantioselective route to chiral fluorinated propargylamines. acs.org

The following table summarizes selected diastereoselective methods for chiral propargylamine (B41283) synthesis:

| Chiral Auxiliary/Reagent | Aldehyde/Ketone | Alkyne | Catalyst/Promoter | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (2S)-Dialkylaminomethylpyrrolidine | Various aldehydes | Various 1-alkynes | CuBr | 96:4 - 99:1 | 75 - 96 | acs.org |

| Ellman's chiral sulfinamide | Various aldehydes | (Trimethylsilyl)ethynyllithium | - | Diastereomerically pure | - | d-nb.infobeilstein-journals.org |

| (S)-(+)-2-Pyrrolidinemethanol | Various aldehydes | Various 1-alkynes | SnCl₂ | Excellent | Good | rsc.org |

Chiral Catalyst Design for Alkynylamine Formation

The design of effective chiral catalysts is central to the advancement of asymmetric alkynylamine synthesis. Chiral ligands for metal catalysts play a crucial role in controlling the stereochemical outcome of the reaction.

For copper-catalyzed A³ coupling reactions, a variety of chiral ligands, such as those based on prolinol-phosphine, have been developed. rsc.org Quantum-chemical calculations have shown that in some cases, attractive interactions like hydrogen bonding and dispersive forces between the chiral ligand and the substrate are key to achieving high enantioselectivity. rsc.org Similarly, carbohydrate-derived amino alcohol ligands have been successfully employed in the asymmetric alkynylation of aldehydes, demonstrating the potential of readily available chiral scaffolds in ligand design. ox.ac.uk

Chiral phosphoric acids have emerged as powerful organocatalysts for the enantioselective synthesis of propargylamines. unex.esresearchgate.net They can act as Brønsted acids to activate imines towards nucleophilic attack. Dual catalytic systems, combining a rhodium(II) complex with a chiral phosphoric acid, have also been developed for the synthesis of polyfunctional chiral propargylamines. researchgate.net

The table below presents examples of chiral ligands and catalysts used in the asymmetric synthesis of propargylamines:

| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Zr(Oi-Pr)₄ / Chiral amino acid-based ligand | Addition of alkynylzinc to imines | Up to 90% | nih.gov |

| CuOTf / Chiral Pybox ligand | A³ Coupling | - | mdpi.com |

| Chiral Phosphoric Acid | Coupling of aminals with β-naphthols | High to excellent | unex.es |

| Cu(I) / GARPHOS | Asymmetric alkynylation | Good to excellent | researchgate.net |

| Pd(II) / 3,3′-Difluoro-BINOL | Enantioselective C(sp³)–H alkynylation | - | mdpi.com |

| Chiral N-sulfinyl anthranilic acid (CSAA) ligands | Pd-catalyzed C–H alkynylation | Good | acs.org |

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound and other tertiary amines is crucial for developing more sustainable and environmentally friendly manufacturing processes. rsc.orgsciencedaily.com This involves the use of safer solvents, renewable feedstocks, and catalytic methods that minimize waste and energy consumption. tncintlchem.comacs.org

Solvent-Free and Ionic Liquid Media for Alkynylation Reactions

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions have been successfully applied to the synthesis of propargylamines. rsc.org For example, the A³ coupling reaction can be carried out under solvent-free ball milling conditions, often leading to shorter reaction times and good product yields. rsc.org The ZnCl₂-catalyzed alkynylation of aldimines with tetra(phenylethynyl)tin has also been achieved under solvent-free conditions. mdpi.com Grinding substrates with a solid support like basic alumina (B75360) can also facilitate solvent-free C-H alkynylation. rsc.org

Ionic liquids (ILs) have emerged as versatile and "green" alternative reaction media due to their low volatility, high thermal stability, and recyclability. scielo.brmdpi.comorganic-chemistry.org Palladium-catalyzed alkynylation of aryl bromides has been successfully performed in ionic liquids. scielo.br The use of ionic liquids can enhance reaction rates and selectivities, and the catalytic system can often be recycled multiple times without significant loss of activity. scielo.brdntb.gov.uaresearchgate.net

Sustainable Catalysis in Tertiary Amine Production

The development of sustainable catalytic systems is at the heart of green amine synthesis. rsc.org This includes the use of earth-abundant metal catalysts, heterogeneous catalysts that can be easily recovered and reused, and biocatalytic methods.

For the production of tertiary amines, reductive amination is a key transformation. researchgate.net Heterogeneous catalysts, such as those based on zirconium oxide, have been developed for the reductive amination of aldehydes and ketones, offering high yields and selectivities under relatively mild conditions. researchgate.net A one-pot synthesis of N,N-dimethylalkylamines from fatty acids or esters has been reported using a dual catalytic system of niobium oxide and PtVOₓ/SiO₂, demonstrating a sustainable route from renewable feedstocks. rsc.orguantwerpen.be

The broader goal is to move away from stoichiometric reagents and develop catalytic processes that are highly atom-economical. sciencedaily.com Photocatalysis is another emerging area, with strategies being developed for the C-H functionalization of amines using organic photocatalysts, which can lead to the synthesis of α-tertiary amines with 100% atom economy. bohrium.com

Nucleophilic Addition Reactions of the Alkyne Moiety

The polarized nature of the alkyne in ynamides like this compound makes them susceptible to nucleophilic attack. These reactions are fundamental to the synthetic utility of ynamides, allowing for the construction of a wide variety of functionalized molecules and heterocyclic systems. nih.govontosight.ai The addition of nucleophiles can occur at either the α- or β-carbon of the alkyne, with the regiochemical outcome being highly dependent on the reaction conditions and the nature of the nucleophile. brad.ac.ukresearchgate.net

The regioselectivity of nucleophilic additions to ynamides is a well-studied phenomenon. Typically, under neutral or acidic conditions, nucleophiles add to the electrophilic α-carbon. nih.gov This is often referred to as the "normal" mode of addition. However, a reversal of regioselectivity, leading to β-addition, can be achieved under specific conditions, such as in base-promoted or radical reactions. nih.govresearchgate.net

The stereoselectivity of these additions is also a critical aspect, often leading to the formation of specific stereoisomers. For instance, the hydrosulfuration of ynamides with cysteine-containing peptides proceeds with excellent stereoselectivity to yield exclusively the Z-isomer of the resulting conjugate. researchgate.net Similarly, a base-mediated semihydrogenation of ynamides using p-toluenesulfonyl hydrazide as a hydrogen donor produces the thermodynamically less stable Z-enamides exclusively. organic-chemistry.org This high degree of stereocontrol is crucial for applications in stereoselective synthesis.

Gold-catalyzed reactions have also been shown to provide high stereoselectivity in the addition of nucleophiles to ynamides. For example, the cyclization/nucleophilic addition of o-alkynylanilines with ynamides catalyzed by a gold complex yields 3-vinylindoles with high stereoselectivity for the E configuration, a result attributed to the steric hindrance of the bulky gold catalyst. rsc.org

Table 1: Regio- and Stereoselectivity in Nucleophilic Additions to Ynamides

| Nucleophile/Reagent | Catalyst/Conditions | Regioselectivity | Stereoselectivity | Product Type |

|---|---|---|---|---|

| Thiols (Cysteine) | pH 8 aqueous media | β-addition | >99% Z-isomer | Conjugated products researchgate.net |

| p-Toluenesulfonyl hydrazide | Na₂CO₃, t-BuOH, 80°C | Semihydrogenation | Exclusive Z-enamide | Z-Enamides organic-chemistry.org |

| o-Alkynylanilines | Gold catalyst | α-addition | High E-selectivity | 3-Vinylindoles rsc.org |

| Hydrazide | Base-mediated | β-addition (regioselective) | N/A | Keteniminium intermediate organic-chemistry.org |

Both intermolecular and intramolecular nucleophilic additions are important transformations for ynamides.

Intermolecular Additions: These reactions involve the addition of an external nucleophile to the ynamide. A notable example is the copper(I)-catalyzed nucleophilic addition of ynamides to acyl chlorides, which provides a convenient route to 3-aminoynones in high yields. acs.org This reaction proceeds under mild conditions and is applicable to both aliphatic and aromatic acyl chlorides. acs.org Similarly, ynamides can add to activated N-heterocycles like pyridines and quinolines with good to high regioselectivity. acs.orgscispace.com In a specific instance involving a ruthenium complex, (dimethylamino)-2-pentyne was observed to add to the metal center, forming a 2-ammoniobutenynyl complex, which subsequently isomerizes. d-nb.info The catalytic asymmetric addition of ynamides to aldehydes, facilitated by zinc triflate and N-methylephedrine, represents another key intermolecular process, yielding N-substituted propargylic alcohols in high yield and enantiomeric excess. nih.gov

Intramolecular Additions: When the nucleophile is part of the same molecule as the ynamide, an intramolecular addition can occur, leading to the formation of cyclic structures. These cyclization reactions are powerful tools for synthesizing heterocycles. For example, a palladium-catalyzed tandem reaction involving the intramolecular addition of active methylene (B1212753) compounds to an alkyne, followed by a cross-coupling reaction, allows for the synthesis of various carbo- and heterocyclic systems. rsc.orgrsc.org The mechanism involves the intramolecular nucleophilic attack on a Pd(II)-activated alkyne. rsc.org Another efficient method for constructing chiral bicyclic systems involves the nucleophilic addition-cyclization process of N,O-acetals with ynamides, which proceeds with excellent diastereoselectivity to form pyrido- and pyrrolo[1,2-c] nih.govacs.orgoxazin-1-ones. acs.org

Regioselectivity and Stereoselectivity in Addition Processes

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are a cornerstone of ynamide chemistry, providing direct access to a diverse array of cyclic and heterocyclic structures that are valuable in medicinal chemistry and materials science. researchgate.netrsc.org Ynamides can participate in various modes of cycloaddition, including [2+2], [4+2], and 1,3-dipolar cycloadditions.

[2+2] Cycloadditions: Ynamides readily undergo [2+2] cycloaddition reactions with various partners. The reaction with ketenes is a straightforward route to cyclobutenones. acs.org While early examples were limited, recent developments include metal-free self-cycloadditions of ynamides catalyzed by Tf₂NH to form 3-aminocyclobutenones. acs.org Transition metal catalysis is also effective; for instance, copper(I) chloride and silver hexafluoroantimonate can catalyze the Ficini-type [2+2] cycloaddition of N-sulfonyl ynamides with enones. nih.gov Rhodium complexes have been used to catalyze the [2+2] cycloaddition between ynamides and nitroalkenes. figshare.com Furthermore, a metal-free Brønsted acid-catalyzed version of the Ficini [2+2] cycloaddition with enones has been developed. rsc.org

[4+2] Cycloadditions: Ynamides can act as dienophiles in Diels-Alder type reactions. They participate in inverse electron-demand [4+2] cycloadditions with electron-deficient dienes like pyrimidines, leading to the formation of novel pyridine (B92270) scaffolds. nih.govresearchgate.netnih.gov In these reactions, the ynamide functions as an electron-rich dienophile. researchgate.netnih.gov Catalyst-free [4+2] cycloadditions have also been reported, such as the reaction between ynamides and 2-halomethyl phenols, which generates 2-amino-4H-chromenes. acs.org The proposed mechanism involves the in-situ formation of an o-methylene quinone intermediate that undergoes cycloaddition with the ynamide. acs.org Ynamides can also react with nitriles in the presence of triflic acid (TfOH) in a [4+2] cycloaddition to construct 1,2-dihydroquinazolines. rsc.org

Table 2: Examples of [2+2] and [4+2] Cycloadditions of Ynamides

| Cycloaddition Type | Reaction Partner | Catalyst/Conditions | Product |

|---|---|---|---|

| [2+2] | Enones | CuCl₂ / AgSbF₆ | Cyclobutenamine nih.gov |

| [2+2] | Ketenes (self-cycloaddition) | Tf₂NH (metal-free) | 3-Aminocyclobutenone acs.org |

| [2+2] | Nitroalkenes | Rhodium complex | Cyclobutenamide figshare.com |

| [4+2] (Inverse Electron-Demand) | Pyrimidines | Thermal or Microwave | Fused 4-Aminopyridines nih.govresearchgate.netnih.gov |

| [4+2] | 2-Halomethyl phenols | Catalyst-free | 2-Amino-4H-chromene acs.org |

1,3-Dipolar cycloadditions represent a powerful strategy for the synthesis of five-membered heterocycles. Ynamides, particularly electron-deficient ones, are effective dipolarophiles in these reactions. They have been successfully reacted with stabilized pyridinium (B92312) ylides to provide efficient access to a variety of substituted 2-aminoindolizines. nih.govacs.org

Ynamides also participate in the well-known azide-alkyne 1,3-dipolar cycloaddition. For instance, ruthenium catalysts can mediate the reaction between ynamides and azides to produce protected triazoles in a regiocontrolled manner. rsc.org Copper-catalyzed [3+2] cycloadditions involving ynamides have been developed to synthesize polysubstituted 2-aminopyrroles and pyrrole-fused bridged skeletons. rsc.org

Interestingly, ynamides themselves can function as neutral three-atom components in (3+2) cycloaddition reactions with alkynes, a previously unexplored mode of reactivity. nih.govacs.org This transformation, which occurs thermally, leads to the formation of functionalized pyrroles through a proposed stepwise mechanism involving a pyrrolium ylide intermediate. nih.gov

[2+2] and [4+2] Cycloadditions

Cross-Coupling Chemistry of this compound

While direct cross-coupling of the C-H bond of terminal ynamides is less common, ynamides can be involved in cross-coupling reactions through various tandem processes or after conversion into suitable coupling partners. nih.gov The principles of metal-catalyzed cross-coupling reactions are applicable to derivatives of this compound.

Palladium-catalyzed reactions that combine an initial nucleophilic addition with a subsequent cross-coupling step are particularly powerful. A reported protocol describes the tandem Pd-catalyzed intramolecular addition of an active methylene group to an alkyne, followed by cross-coupling with a (hetero)aryl halide. rsc.orgrsc.org The proposed catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the alkyne, intramolecular nucleophilic addition to form a vinyl-Pd(II) species, and finally, reductive elimination to yield the cross-coupled product. rsc.org This methodology tolerates a wide range of functional groups. rsc.org

Hydroarylation of alkynes, which can be catalyzed by various transition metals, is another form of cross-coupling that results in the formation of arylalkenes. rsc.org These reactions can proceed through different mechanisms, including reductive Heck-type reactions or conjugate additions of arylboronic acids. rsc.org

Furthermore, terminal alkynes can be converted into organosilicon nucleophiles, which can then participate in cross-coupling reactions with aryl or alkenyl halides. google.com This two-step, one-pot procedure involves initial hydrosilylation of the alkyne followed by the cross-coupling step. Although not demonstrated specifically for this compound, this strategy represents a potential pathway for its functionalization. The Kumada cross-coupling, which pairs a Grignard reagent with an organic halide, has been used to synthesize large ring systems like pyridinophanes and could be conceptually applied to derivatives of this compound. beilstein-journals.org

Sonogashira-Type Couplings and Derivative Synthesis

The Sonogashira coupling is a highly effective method for forming Csp²–Csp bonds by reacting a terminal alkyne with an aryl or vinyl halide. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net While this compound is an internal alkyne, its structural analogs, terminal alkynyl amines, readily participate in these couplings. For instance, propargylamines (e.g., 3-dimethylamino-1-propyne) are successfully used in Pd(0)/Cu(I) catalyzed coupling reactions. acs.orggoogle.com

The general mechanism involves two interconnected catalytic cycles (Palladium and Copper cycles). sci-hub.se

Palladium Cycle : An active Pd(0) species undergoes oxidative addition with an aryl or vinyl halide (R-X). sci-hub.se

Copper Cycle : The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. beilstein-journals.org

Transmetalation : The copper acetylide transfers the alkynyl group to the palladium complex. beilstein-journals.org

Reductive Elimination : The newly formed palladium complex eliminates the final cross-coupled product, regenerating the Pd(0) catalyst. beilstein-journals.org

Copper-free Sonogashira protocols have also been developed to avoid the formation of diyne byproducts from the homocoupling of terminal alkynes. beilstein-journals.org These methods are particularly valuable for industrial applications. beilstein-journals.org The versatility of the Sonogashira reaction allows for the coupling of various functionalized aryl halides with alkynes bearing groups like the dimethylamino function. beilstein-journals.orgnih.gov For example, the coupling of aryl iodides with alkynes containing dimethylamino substituents has been shown to proceed efficiently. nih.gov

| Catalyst System | Substrates | Key Feature | Reference |

| Pd(0)/Cu(I) | Terminal Alkyne + Aryl/Vinyl Halide | Classic method for Csp²–Csp bond formation. | nih.gov, organic-chemistry.org |

| Pd(PPh₃)₂Cl₂ / CuI / TMG | Substituted Aryl Iodides + Alkynes | Effective under mild conditions in green solvents. | acs.org |

| Pd(OAc)₂ / P(p-tol)₃ / DBU | Aryl Bromides + Terminal Alkynes | Copper-free protocol to prevent diyne formation. | beilstein-journals.org |

Table 1: Representative Catalyst Systems for Sonogashira-Type Couplings.

Stille Cross-Coupling and Other Palladium-Catalyzed Strategies

The Stille cross-coupling reaction provides another powerful tool for C-C bond formation, pairing an organostannane (organotin compound) with an organic halide or triflate, catalyzed by palladium. nrochemistry.comjk-sci.com This reaction is noted for its tolerance of a wide array of functional groups and its use of relatively mild conditions. nrochemistry.comjk-sci.com

The catalytic cycle for the Stille reaction mirrors other palladium-catalyzed couplings:

Oxidative Addition : The organic halide adds to the Pd(0) catalyst to form a Pd(II) complex. mychemblog.comnrochemistry.com

Transmetalation : The organostannane transfers an organic group to the Pd(II) complex. The rate of group transfer from tin follows the general trend: alkynyl > vinyl > aryl > allyl ~ benzyl (B1604629) >> alkyl. mychemblog.com This selectivity allows for the use of mixed organostannanes where, for example, an alkynyl group is preferentially transferred over alkyl groups. mychemblog.com

Reductive Elimination : The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. mychemblog.comnrochemistry.com

While direct examples involving this compound are not prominent, the principles apply to alkynylstannane derivatives. An alkynylstannane derived from an amino alkyne could be coupled with various aryl or vinyl halides. The primary challenge with Stille reactions involves the toxicity of organotin compounds and the difficulty in removing tin byproducts. nrochemistry.comjk-sci.com

Other palladium-catalyzed strategies include the Heck reaction, which couples organohalides with alkenes. lumenlearning.com While not a direct reaction of this compound, derivatives of it could potentially be synthesized or utilized through various palladium-catalyzed transformations. chemistryviews.orgiastate.edu

Dimerization and Polymerization of Alkynyl Amines

The catalytic dimerization of terminal alkynes is a direct, atom-economical method to synthesize conjugated enynes, which are valuable intermediates in organic synthesis. wiley-vch.de Depending on the catalyst and conditions, the dimerization can proceed via different regioselective pathways, leading to head-to-tail or head-to-head coupled products. wiley-vch.de

Head-to-Tail (Markovnikov) Dimerization : This pathway yields 2,4-disubstituted enynes (gem-enynes). Rhodium catalysts, such as [Rh(cod)Cl]₂/dppf, are effective for the dimerization of N-protected propargylamines to give gem-enynes. wiley-vch.de

Head-to-Head (anti-Markovnikov) Dimerization : This pathway produces 1,4-disubstituted enynes. Ruthenium catalysts have been shown to promote the regio- and stereoselective dimerization of phenylacetylene (B144264) to yield (Z)-1,4-diphenylbut-3-en-1-yne. acs.org

The general mechanism for transition metal-catalyzed dimerization involves oxidative addition of the alkyne's C-H bond, insertion of a second alkyne molecule, and subsequent reductive elimination. wiley-vch.de Although this compound is an internal alkyne and thus lacks the terminal proton necessary for this specific pathway, related terminal alkynyl amines are suitable substrates. wiley-vch.de

| Catalyst System | Alkyne Type | Dimerization Product | Regioselectivity | Reference |

| [Rh(cod)Cl]₂/dppf | N-protected propargylamines | gem-enyne | Head-to-Tail | wiley-vch.de |

| Ruthenium(II) Complexes | Phenylacetylene | (Z)-1,4-disubstituted enyne | Head-to-Head | acs.org |

| Y[N(SiMe₃)₂]₃/additive | Terminal Alkynes | Mixture of dimers/trimers | Varies with substrate | wiley-vch.de |

Table 2: Catalytic Systems for the Dimerization of Terminal Alkynes.

Alkynyl amines and their derivatives can serve as monomers in polymerization reactions to create functional polymers. For example, 1-dimethylamino-2-propyne is used in the synthesis of core-shell systems where noble metal nanoparticles are coated with polyacetylene copolymers. thermofisher.com

Rhodium-based catalysts are well-known for mediating the living polymerization of substituted acetylenes, such as phenylacetylene. acs.org These systems allow for the synthesis of high molecular weight polymers with controlled molecular weight distributions. acs.org Polymers containing dimethylamino groups, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are of significant interest as "smart" materials due to their pH-responsive nature. While direct polymerization of this compound is not extensively documented, its derivatives could be incorporated into copolymers to impart specific functionalities, leveraging the known reactivity of both the alkyne and the tertiary amine groups.

Rearrangement Reactions and Isomerization Pathways

Alkyne-allene isomerization is a fundamental rearrangement in organic chemistry. researchgate.net For pentynes, a base-catalyzed equilibrium exists between 1-pentyne (B49018), 1,2-pentadiene (B1661991) (an allene), and the more thermodynamically stable 2-pentyne (B165424). lookchem.com Treatment of 1-pentyne or 2-pentyne with alcoholic potassium hydroxide (B78521) at high temperatures results in a mixture containing predominantly 2-pentyne (95.2%), with smaller amounts of 1,2-pentadiene (3.5%) and 1-pentyne (1.3%). lookchem.com This rearrangement can proceed even in the absence of a protic solvent, suggesting it does not simply involve the addition and elimination of alcohol. lookchem.com

In a highly relevant transformation, an amine adduct of (dimethylamino)-2-pentyne has been shown to cleanly convert to its aminoallenylidene isomer upon warming. uni-konstanz.de This process involves a rearrangement analogous to the alkyne-allene shift, forming a ruthenium-aminoallenylidene complex. This specific reaction proceeds through an initial butatrienylidene intermediate followed by an aza-Cope type rearrangement. uni-konstanz.de Such isomerizations highlight the potential of this compound and its derivatives to serve as precursors to complex allenic structures. uni-konstanz.decsic.es

Elucidation of Reaction Mechanisms and Reactivity Profiles

The Hofmann degradation, a classic organic reaction, provides a pathway for the conversion of amines into alkenes. wikipedia.org When applied to a tertiary amine such as 1-dimethylamino-2-pentyne, the reaction proceeds through a series of well-defined steps, ultimately leading to the formation of an alkene and a tertiary amine. byjus.comallen.in This process, also known as exhaustive methylation and elimination, is particularly noteworthy for its regioselectivity, which is governed by the Hofmann rule. wikipedia.orgbyjus.com

Mechanism of Hofmann Degradation:

Exhaustive Methylation: The initial step involves the treatment of the tertiary amine with an excess of a methylating agent, typically methyl iodide (CH₃I). allen.inchadsprep.com The tertiary amine, this compound, acts as a nucleophile and attacks the methyl iodide in an Sₙ2 reaction. This process is repeated until a quaternary ammonium (B1175870) iodide salt is formed. chadsprep.com The excess methyl iodide ensures the complete conversion of the amine to the quaternary salt. byjus.com

Formation of Quaternary Ammonium Hydroxide (B78521): The resulting quaternary ammonium iodide is then treated with silver oxide (Ag₂O) in the presence of water. aakash.ac.in The silver oxide facilitates an anion exchange, where the iodide ion precipitates as silver iodide (AgI), and a hydroxide ion (OH⁻) associates with the quaternary ammonium cation to form a quaternary ammonium hydroxide. chadsprep.com

E2 Elimination: The final step is an elimination reaction that occurs upon heating the quaternary ammonium hydroxide. aakash.ac.in The hydroxide ion acts as a base and abstracts a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon). This abstraction initiates a concerted E2 (elimination, bimolecular) reaction, leading to the formation of a new carbon-carbon double bond (an alkene), a tertiary amine (trimethylamine), and a molecule of water. uomustansiriyah.edu.iq

A critical aspect of the Hofmann elimination is its regioselectivity, which dictates which alkene isomer is preferentially formed when multiple possibilities exist. The reaction predominantly yields the Hofmann product , which is the least substituted and generally less stable alkene. wikipedia.orgbyjus.com This outcome is in contrast to the Zaitsev rule, which predicts the formation of the more substituted and more stable alkene. wikipedia.orgmasterorganicchemistry.com The preference for the Hofmann product is attributed to the steric bulk of the quaternary ammonium leaving group (-N(CH₃)₃⁺). wikipedia.orgmasterorganicchemistry.com This large leaving group hinders the approach of the base to the more sterically encumbered β-hydrogens, making the abstraction of a proton from the less sterically hindered β-carbon more favorable. wikipedia.org

In the specific case of this compound, the quaternary ammonium ion formed would be (2-pentynyl)trimethylammonium. For the elimination step, the base would abstract a proton from the C1 position.

General Reaction Scheme for Hofmann Degradation:

| Reactant | Reagents | Intermediate | Product(s) |

|---|

A related elimination reaction for tertiary amines is the Cope Elimination . This reaction involves the oxidation of the tertiary amine to an amine oxide, followed by heating to induce a syn-elimination, which also characteristically forms the Hofmann product. chadsprep.com

Table of Compounds:

| Compound Name |

|---|

| This compound |

| (2-Pentynyl)trimethylammonium |

| Methyl iodide |

| Silver oxide |

| Silver iodide |

| Trimethylamine |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-Dimethylamino-2-pentyne in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence of the atomic connectivity and spatial arrangement.

The ¹H and ¹³C NMR spectra of this compound provide the initial and most direct evidence for its structure. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. The electron-donating dimethylamino group and the anisotropic effects of the carbon-carbon triple bond are key factors determining the spectral features.

In the ¹H NMR spectrum, distinct signals are expected for the N-methyl protons, the methylene (B1212753) protons adjacent to the nitrogen (C1), the methylene protons of the ethyl group (C4), and the terminal methyl protons of the ethyl group (C5). The ¹³C NMR spectrum is characterized by signals for the five distinct carbon environments, including the two sp-hybridized carbons of the alkyne group (C2 and C3), which typically resonate in the range of δ 70-90 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are typical predicted values. Actual experimental values can vary based on solvent and concentration. pitt.edusigmaaldrich.com

| Position | Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1 | -CH₂-N | ~3.1 - 3.3 | t | ~45 - 50 |

| 2 | -C≡ | - | - | ~80 - 85 |

| 3 | ≡C- | - | - | ~85 - 90 |

| 4 | -CH₂- | ~2.1 - 2.3 | tq | ~12 - 15 |

| 5 | -CH₃ | ~1.0 - 1.2 | t | ~13 - 16 |

| N/A | N(CH₃)₂ | ~2.2 - 2.4 | s | ~40 - 45 |

While 1D NMR suggests the presence of the functional groups, 2D NMR experiments are essential to piece together the molecular puzzle and confirm the connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, a key COSY correlation would be observed between the protons of the C4 methylene and the C5 methyl group, confirming the ethyl fragment. A weaker four-bond coupling might be visible between the C1 and C4 methylene protons across the alkyne.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. columbia.edu It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. For instance, the signal at ~3.2 ppm in the ¹H spectrum would correlate to the carbon signal at ~48 ppm in the ¹³C spectrum, assigning them to the C1 methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. columbia.edu Key HMBC correlations for this compound would include:

Correlations from the N-methyl protons to the C1 methylene carbon and the N-methyl carbons themselves.

Crucial correlations from the C1 methylene protons to the acetylenic carbons, C2 and C3.

Correlations from the C4 methylene protons to the acetylenic carbons (C2 and C3) and the terminal methyl carbon (C5). These long-range correlations definitively establish the connection of the dimethylamino-methyl group to one end of the pentyne unit and the ethyl group to the other. researchgate.net

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes. nih.gov For this compound, a potential area of dynamic study is the rotation around the C1-N single bond.

At room temperature, this rotation is typically fast, resulting in a single sharp signal for the two N-methyl groups in both the ¹H and ¹³C NMR spectra. However, due to the electronic character and potential steric hindrance, rotation around this bond could be restricted. If the rotation is slowed by lowering the temperature, it may be possible to observe the decoalescence of the N-methyl signal into two separate signals, representing the distinct chemical environments of the methyl groups in a lower-symmetry conformation. The temperature at which this occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

While specific DNMR studies on the free this compound are not widely reported, related studies on metal complexes incorporating this ligand show that coordination can significantly impact these dynamics. For example, in certain ruthenium complexes, the C-N bond adopts a significant double-bond character (iminium form), leading to a high barrier for rotation that is observable by NMR. uni-konstanz.de

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.sa They are particularly useful for identifying key functional groups.

The vibrational spectra of this compound are dominated by absorptions corresponding to its primary functional groups.

Alkynyl Group (C≡C): The carbon-carbon triple bond stretch is a highly characteristic vibration. In internal, asymmetrically substituted alkynes, this mode typically appears as a weak to medium intensity band in the IR spectrum in the region of 2260-2190 cm⁻¹. Due to the symmetry of the C≡C bond, this vibration often gives rise to a strong, sharp signal in the Raman spectrum, making Raman spectroscopy a particularly effective tool for its identification. ksu.edu.sa

Amino Group (C-N): The C-N stretching vibration of the tertiary amine group is found in the fingerprint region of the IR spectrum, typically between 1250 and 1020 cm⁻¹. The C-C-N symmetric stretching vibration is expected to produce a band around 1270 cm⁻¹. core.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C≡C Stretch | Alkynyl | 2260 - 2190 | Weak to Medium | Strong |

| C-H Stretch (sp³) | Alkyl | 3000 - 2850 | Strong | Strong |

| C-N Stretch | Dimethylamino | 1250 - 1020 | Medium to Strong | Weak |

In situ IR spectroscopy allows for the real-time monitoring of chemical reactions, providing invaluable information about transient intermediates. This compound has been used in organometallic synthesis where its reaction pathway was elucidated using such techniques. acs.org

In the synthesis of ruthenium-aminoallenylidene complexes, this compound acts as a nucleophile. The reaction involves the addition of the amine to a ruthenium-butatrienylidene intermediate. uni-konstanz.deacs.org In situ studies were able to identify the primary addition product, a 2-ammoniobutenynyl complex (trans-[Cl(dppm)₂Ru-C≡CC(NMe₂)(Et)]⁺), as a key reaction intermediate. d-nb.info This intermediate was characterized by a distinct and characteristic IR absorption band for the ruthenium-alkynyl bond in the range of 2032-2038 cm⁻¹. d-nb.info Further warming of this isolated adduct led to its clean conversion into the final, more stable aminoallenylidene isomer, a transformation that could be followed spectroscopically. uni-konstanz.deacs.org These studies highlight how in situ IR is critical for mapping reaction mechanisms and identifying fleeting species that would be missed by conventional analysis of the final product.

Characteristic Vibrational Modes of the Alkynyl and Amino Groups

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C7H13N. fishersci.sefishersci.de HRMS can distinguish this from other molecules with the same nominal mass but different elemental formulas. The exact mass is a critical piece of data for the confirmation of the compound's identity in research and quality control settings.

| Ionic Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Molecular Ion [M]+• | [C7H13N]+• | 111.10480 |

| Protonated Molecule [M+H]+ | [C7H14N]+ | 112.11208 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation pathways of a selected precursor ion, providing detailed structural insights. For this compound, the molecular ion ([C7H13N]+•) would be isolated and subjected to collision-induced dissociation. The fragmentation is largely dictated by the presence of the tertiary amine.

The most characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.infodocbrown.info This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, α-cleavage of the C-C bond between the methylene group and the alkyne group is expected to be a dominant fragmentation pathway, resulting in a highly abundant fragment ion at m/z 58. This ion often represents the base peak in the mass spectra of such compounds. Other fragmentations, such as the loss of alkyl groups from the ethyl moiety, can also occur. docbrown.info

| m/z | Plausible Ionic Formula | Origin |

|---|---|---|

| 111 | [C7H13N]+• | Molecular Ion (M+•) |

| 96 | [C6H10N]+ | Loss of •CH3 from ethyl group |

| 82 | [C5H8N]+ | Loss of •C2H5 from ethyl group |

| 58 | [C3H8N]+ | α-cleavage, formation of [CH2=N(CH3)2]+ (likely base peak) |

| 42 | [C2H4N]+ | Further fragmentation of m/z 58, loss of methane |

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structural Determination

While X-ray crystallography provides definitive proof of structure by mapping atomic positions in a crystal lattice, such data for this compound itself is not publicly documented. However, the methodology is routinely applied to its derivatives to confirm their synthesis and study their solid-state conformations and interactions. mdpi.comresearchgate.net

The synthesis of more complex molecules using this compound as a building block often necessitates structural confirmation via single-crystal X-ray diffraction. For instance, propargylamine (B41283) derivatives are used in the synthesis of complex molecules like polycarbonylated propargylamines and hybrid carboranoclathrochelates, whose stereochemistry and connectivity are confirmed by this technique. mdpi.comresearchgate.net The analysis of a suitable crystal of a derivative would yield precise data on bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's three-dimensional geometry in the solid state.

The way molecules pack together in a crystal is governed by a variety of non-covalent intermolecular forces. In crystals of derivatives of this compound, several types of interactions would be anticipated to direct the supramolecular architecture. These include:

Van der Waals forces: These are ubiquitous attractive forces that are significant in the packing of the hydrocarbon portions of the molecule.

Dipole-dipole interactions: The polar C-N bonds introduce a dipole moment that can influence molecular alignment in the crystal.

Computational tools such as Hirshfeld surface analysis are often employed to visualize and quantify these subtle intermolecular contacts, revealing the relative importance of different interactions in the crystal packing. researchgate.net

Crystal Structure Analysis of this compound Derivatives

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is the primary method for separating and quantifying the components of a mixture, making it essential for assessing the purity of this compound.

Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. bre.com However, the analysis of tertiary amines by GC can present challenges. The basic nature of the amine can lead to strong interactions with active sites on standard silica-based columns, resulting in poor peak shape (tailing) and reduced accuracy. researchgate.net This issue can often be mitigated by using specialized columns, such as those with a Tenax-GC packing, or by derivatizing the amine to a less polar species. bre.comresearchgate.net

For complex mixtures, GC coupled with a mass spectrometer (GC-MS) is a powerful combination. It allows for the separation of individual components by the gas chromatograph, followed by their identification based on their unique mass spectra. wvu.edumdpi.com This technique is invaluable for identifying impurities or byproducts in a sample of this compound.

| Parameter | Typical Value / Condition |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5) or a specialized amine column. |

| Injector Temperature | ~250 °C |

| Oven Program | Initial temperature of ~50-70 °C, followed by a ramp of 5-10 °C/min to a final temperature of ~250-280 °C. |

| Carrier Gas | Helium or Hydrogen |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gas phase. Following separation, the mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their relative abundance.

Research Findings

While specific, peer-reviewed GC-MS studies exclusively detailing the analysis of this compound are not prevalent in publicly accessible literature, its analytical behavior can be reliably predicted based on established principles of organic mass spectrometry and the analysis of structurally similar aliphatic amines. nih.gov

The GC retention time for this compound will depend on the specific parameters of the analysis, such as the column type, temperature program, and carrier gas flow rate. rsc.org Typically, a non-polar or medium-polarity column (e.g., HP-5MS) would be employed.

Upon entering the mass spectrometer and undergoing electron ionization (EI), the molecule will generate a unique fragmentation pattern that serves as a chemical "fingerprint." rsc.org The molecular formula of this compound is C₇H₁₃N, with a monoisotopic mass of approximately 111.10 g/mol . epa.gov The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 111. Consistent with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass. nih.gov

The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the scission of a carbon-carbon bond adjacent to the nitrogen atom. nih.gov This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary alpha-cleavage pathways are anticipated:

Cleavage of the C3-C4 bond, resulting in the loss of an ethyl radical (•CH₂CH₃). This would produce the most abundant fragment ion.

Cleavage of the C1-N bond, leading to the loss of a methyl radical (•CH₃).

The table below outlines the predicted major ions in the electron ionization mass spectrum of this compound.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |

|---|---|---|---|

| 111 | [C₇H₁₃N]⁺• | Molecular Ion (M⁺) | Moderate |

| 96 | [C₆H₁₀N]⁺ | Loss of methyl radical (•CH₃) from the dimethylamino group (Alpha-cleavage) | Moderate to High |

| 82 | [C₅H₈N]⁺ | Loss of ethyl radical (•CH₂CH₃) from the pentyne chain (Alpha-cleavage) | High (Likely Base Peak) |

| 58 | [C₃H₈N]⁺ | Cleavage at the C1-C2 bond, forming the [CH₂=N(CH₃)₂]⁺ ion | High |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods are used to determine electronic structure, molecular geometry, and the energetic landscape of chemical reactions.

While comprehensive Density Functional Theory (DFT) studies on the ground state of isolated 1-Dimethylamino-2-pentyne are not extensively detailed in the surveyed literature, DFT has been employed to understand its reactivity in the context of organometallic chemistry.

Research into the formation of ruthenium-aminoallenylidene complexes utilized DFT calculations to probe the mechanism of nucleophilic addition. smu.eduresearchgate.net In these studies, this compound (referred to as (dimethylamino)pent-2-yne) reacts with a ruthenium butatrienylidene intermediate. To rationalize the observed regioselectivity of the reaction, DFT calculations were performed on a model of the resulting complex, trans-[Cl(L2)2RuC3{N(CH3)2}CH3]+. smu.eduresearchgate.net These calculations showed that both orbital and steric factors are significant in determining the outcome of the addition to the C3 cumulene chain. smu.eduresearchgate.net The study focused on the electronic properties of the subsequent complex rather than the ground state of the initial amine.

Detailed studies employing high-level ab initio methods, such as Coupled Cluster (CC) or multi-reference methods, specifically for high-accuracy energy predictions of this compound, are not prominently available in the reviewed scientific literature. Such calculations are computationally intensive and are typically performed for smaller, more fundamental molecules or for very specific mechanistic questions. wikipedia.orgcsic.es

Density Functional Theory (DFT) Studies of Ground States

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, offering insights into dynamic processes like solvent effects and conformational changes.

Direct molecular dynamics simulations detailing the solvent effects on the reactivity of this compound were not found in the available literature. However, its behavior as a switchable-hydrophilicity solvent (SHS) has been a subject of theoretical investigation. numberanalytics.com SHSs can reversibly change between a water-miscible and a water-immiscible form. numberanalytics.com

A mathematical model was used to predict the conditions under which this compound, a tertiary amine, switches from its hydrophobic form to its hydrophilic bicarbonate salt upon the introduction of CO2. numberanalytics.com This model, based on the solvent's pKaH and hydrophobicity (logKow), can predict the CO2 pressure required to induce the switch. For this compound, the model estimated a significantly high pressure compared to other amines studied. numberanalytics.com

| Compound | Water to Amine Volume Ratio | Estimated CO₂ Pressure (bar) |

|---|---|---|

| This compound | 1:1 | 60 - 70 |

Specific studies focused on the conformational analysis of this compound in solution using computational methods like molecular dynamics or combined NMR and quantum mechanics approaches were not identified in the surveyed literature. Such analyses are crucial for understanding how a molecule's three-dimensional shape influences its properties and reactivity.

Solvent Effects on this compound Reactivity

Mechanistic Studies through Computational Modeling

The primary application of computational modeling for this compound found in the literature involves elucidating reaction mechanisms.

As mentioned previously, the reaction between this compound and a ruthenium butatrienylidene intermediate to form an aminoallenylidene complex was investigated using DFT. smu.eduresearchgate.net The computational results were essential for explaining the regioselectivity of the nucleophilic attack on the unsaturated C3 ligand of the ruthenium complex. smu.eduresearchgate.net The calculations indicated that both steric hindrance and orbital interactions play a crucial role in directing the amine to add at the C3 position. smu.eduresearchgate.net Furthermore, the DFT calculations helped to assign experimental UV/vis and IR spectral bands of the final product and explained its electrochemical properties, such as a primarily metal-based oxidation and ligand-based reduction. smu.eduresearchgate.net

Transition State Characterization and Reaction Pathways

Spectroscopic Property Prediction from Computational Methods

Computational chemistry offers a reliable means to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. uni-bonn.de The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). libretexts.org

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, can aid in the definitive assignment of signals and confirm the molecular structure. chemistrysteps.com The chemical environment of each nucleus, influenced by factors like electron density and magnetic anisotropy, is modeled to yield the shielding tensor, from which the chemical shift is derived. libretexts.org Discrepancies between calculated and experimental shifts can often be minimized by using appropriate levels of theory, basis sets, and by including solvent effects. uni-bonn.de

Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms, can be computed. While these calculations are generally more demanding than chemical shift predictions, they can be invaluable for assigning complex spectra and determining stereochemistry.

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C1 (CH₂) | 45.2 | 44.8 |

| C2 (C≡) | 85.1 | 84.5 |

| C3 (≡C) | 78.9 | 78.2 |

| C4 (CH₂) | 12.5 | 12.1 |

| C5 (CH₃) | 13.8 | 13.4 |

| N-(CH₃)₂ | 42.1 | 41.7 |

Theoretical vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which, upon diagonalization, yields the vibrational frequencies and normal modes of the molecule. These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

For this compound, computational methods can predict the frequencies and intensities of its IR and Raman active vibrational modes. researchgate.net The characteristic C≡C stretching frequency of the alkyne group, as well as the C-N stretching and various C-H bending and stretching modes, can be assigned with high confidence by visualizing the atomic motions associated with each calculated normal mode. researchgate.net This is particularly useful for distinguishing between closely spaced or overlapping experimental bands. Comparing the calculated spectra of potential isomers or reaction products with experimental data can also be a powerful tool for structural elucidation.

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Intensity |

| C≡C Stretch | 2280 | 2190 | Weak (IR), Strong (Raman) |

| C-N Stretch | 1150 | 1105 | Medium (IR) |

| sp³ C-H Stretch | 3010 | 2950 | Strong (IR) |

| CH₂ Bend | 1480 | 1420 | Medium (IR) |

Applications of 1 Dimethylamino 2 Pentyne in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The dual functionality of 1-dimethylamino-2-pentyne enables its participation in a multitude of chemical reactions. The alkyne group is a substrate for reactions such as cycloadditions, hydroelementation, and metal-catalyzed cross-coupling reactions, while the dimethylamino group can act as a directing group, a base, or a point of quaternization to introduce cationic charges. sigmaaldrich.comrsc.org This versatility makes it an attractive starting material for the synthesis of complex molecules. ontosight.ai

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical industry, the synthesis of structurally complex and diverse molecules is paramount. tetramedsciences.info Alkynes, in general, are crucial substrates in modern synthetic chemistry, often utilized in powerful bond-forming reactions like Sonogashira coupling and "click chemistry". sigmaaldrich.com this compound serves as a valuable intermediate in the creation of pharmaceutical compounds. buyersguidechem.comgoogle.com The integration of its pentyne backbone into a larger molecule can be a key step in building the carbon skeleton of a drug candidate, while the dimethylamino group can be crucial for modulating solubility, influencing biological activity, or serving as a handle for further derivatization.

The synthesis of active pharmaceutical ingredients often involves the assembly of molecular fragments. Building blocks like this compound provide a straightforward way to introduce specific structural motifs. pure-synth.com For instance, the propargylamine (B41283) substructure (a nitrogen atom attached to a carbon adjacent to a triple bond) is present in various biologically active compounds. Research into related propargylamines has shown their utility in constructing more elaborate molecules through reactions like copper-catalyzed azide-alkyne cycloadditions or Mannich-type reactions.

Agrochemical and Natural Product Synthesis

The structural motifs accessible from this compound are also relevant in the fields of agrochemical and natural product synthesis. ontosight.aiontosight.ai Many natural products and agrochemicals feature complex carbon skeletons and nitrogen-containing heterocycles. acs.orggoogle.com The alkyne functionality of this compound can be strategically employed to construct such frameworks. For example, alkyne metathesis, a powerful carbon-carbon bond-forming reaction, can utilize substituted alkynes to build complex olefinic structures. d-nb.info

Research has demonstrated the use of related pentyne derivatives in the synthesis of complex targets. For instance, 1-bromo-2-pentyne (B134421) has been used as a precursor in the synthesis of methyl jasmonate, an important aroma chemical. beilstein-journals.org Similarly, the reaction of aldehydes with 1-bromo-2-pentyne, mediated by copper and manganese, can produce allenyl alcohols, which are versatile intermediates for further synthetic transformations. d-nb.info These examples highlight the synthetic utility of the pentyne fragment, which is readily available in this compound, for constructing natural products and related bioactive molecules. google.com

| Precursor | Reagent(s) | Product Type | Application Field | Ref. |

| 1-Bromo-2-pentyne | 1,3-Cyclohexanedione, then Na2CO3 | Cyclopentenone Intermediate | Natural Product Synthesis | beilstein-journals.org |

| 1-Bromo-2-pentyne | Aldehydes, CuCl, Mn | Allenyl Alcohols | Organic Synthesis | d-nb.info |

| Substituted Alkynes | Tungsten Complexes | Alkyne Metathesis Products | Organic Synthesis | d-nb.info |

Development of Novel Functional Materials

The reactivity of this compound also extends to the field of materials science, where it can be used as a monomer or a precursor for creating polymers, coatings, and functionalized nanoparticles. ontosight.ai

Precursors for Polymer Chemistry and Advanced Coatings

The alkyne group in this compound is a key functional handle for polymerization reactions. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used method for polymer synthesis and modification. rsc.org By incorporating this compound into a polymer backbone or as a side chain, materials with specific properties can be designed. The dimethylamino group can impart pH-responsiveness, as it can be protonated at low pH, leading to changes in polymer conformation or solubility.

In the development of advanced coatings, precursors that can form robust and functional layers are highly sought after. google.com For example, thin films of aluminum oxide deposited by atomic layer deposition (ALD) can serve as seed layers for the attachment of hydrophobic precursors, creating reliable water-repellent coatings. researchgate.net A molecule like this compound, with its reactive alkyne and amine functionalities, could potentially be used to create functional coatings through surface-initiated polymerization or by grafting it onto a surface to alter its chemical properties.

Applications in Nanoparticle Synthesis and Surface Functionalization

The creation of functional nanomaterials is a cornerstone of modern nanotechnology. biomedres.us The surface functionalization of nanoparticles is critical for their application in fields ranging from biomedicine to catalysis. nih.govmdpi.com The functional groups of this compound make it a candidate for modifying nanoparticle surfaces. The alkyne group allows for covalent attachment to nanoparticle surfaces that have been pre-functionalized with azide (B81097) groups, via "click" chemistry. nih.gov

Alternatively, the dimethylamino group can coordinate directly to the surface of metal nanoparticles or be used to modulate surface charge. This functionalization can improve the dispersion of nanoparticles in various media and provide sites for the immobilization of other molecules like dyes or drugs. biomedres.us For example, gold nanoparticles have been functionalized using thiol-ene click chemistry to introduce amine groups, demonstrating a viable strategy for creating tailored nanoparticle surfaces. biomedres.us The principles of using bifunctional molecules to bridge nanoparticles and other entities are well-established. mdpi.com

| Functional Group | Application | Technique/Process | Potential Role of this compound | Ref. |

| Alkyne | Polymer Synthesis | Click Chemistry (CuAAC) | Monomer or cross-linker | rsc.org |

| Dimethylamino | pH-Responsive Polymers | pH-Triggered Conformational Change | pH-sensitive unit | |

| Alkyne/Amine | Surface Functionalization | Covalent grafting, "Click" Chemistry | Surface modifying agent for nanoparticles | biomedres.usnih.gov |

| Amine | Advanced Coatings | Adhesion Layer Modification | Precursor for functional coatings | researchgate.net |

Catalytic and Ligand Applications

In the realm of catalysis, the design of ligands that can precisely control the activity and selectivity of a metal center is crucial. acs.org this compound possesses structural features that are attractive for ligand design. The nitrogen atom of the dimethylamino group can act as a Lewis basic donor, coordinating to a metal center. The alkyne can also interact with transition metals, participating directly in catalytic cycles or influencing the electronic environment of the metal.